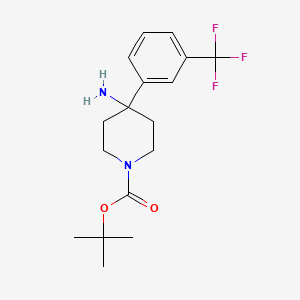

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, an amino group at the 4-position, and a 3-(trifluoromethyl)phenyl substituent. This compound is structurally significant in medicinal chemistry due to the trifluoromethyl group's electron-withdrawing properties, which enhance metabolic stability and influence binding interactions in biological systems . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection during synthetic workflows .

Properties

IUPAC Name |

tert-butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-15(2,3)24-14(23)22-9-7-16(21,8-10-22)12-5-4-6-13(11-12)17(18,19)20/h4-6,11H,7-10,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVWPDGLGCSRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H25F3N2O2

- Molecular Weight : 358.4 g/mol

- IUPAC Name : tert-butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

- CAS Number : 1774904-88-9

The compound features a piperidine ring substituted with an amino group and a trifluoromethyl phenyl moiety, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

In medicinal chemistry, tert-butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate is being investigated for its potential as a therapeutic agent. Studies have shown that derivatives of piperidine can exhibit activity against various diseases, including neurodegenerative disorders.

- Neuroprotective Effects : Research indicates that compounds with similar structures may have protective effects on neuronal cells under stress conditions, such as those induced by amyloid-beta in Alzheimer's disease models . The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating cognitive impairments.

Pharmacological Studies

Pharmacological investigations have highlighted the compound's interaction with specific receptors and enzymes:

- Receptor Modulation : The compound may act on various neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognition . For instance, studies on related piperidine derivatives suggest they could modulate serotonin and dopamine pathways, which are crucial in treating depression and anxiety.

Synthesis of Active Pharmaceutical Ingredients

This compound serves as an important intermediate in the synthesis of other pharmaceutical compounds:

The synthesis of this compound can be achieved through various methods, including streamlined multi-step processes that minimize the need for extensive purification techniques .

Neurodegenerative Disease Research

A study published in Molecules explored the protective effects of related compounds against amyloid-beta-induced toxicity in neuronal cells. The findings suggested that these compounds could mitigate neuroinflammation and oxidative stress, highlighting their potential for treating Alzheimer's disease .

Synthesis of Novel Therapeutics

Research focusing on the synthesis of new piperidine derivatives has demonstrated the utility of this compound as a building block for creating novel therapeutics aimed at various targets, including cancer and infectious diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, potentially leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate (Compound A) with structurally related analogs based on substituents, synthesis, and physicochemical properties.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings:

Substituent Position and Electronic Effects :

- Compound A (meta-CF₃) and Compound B (ortho-CF₃) differ in the trifluoromethyl group's position, which impacts steric and electronic interactions. Meta-substitution (Compound A) may offer better conjugation and stability compared to ortho-substitution (Compound B) .

- Compound D replaces the phenyl ring with pyridine, introducing a basic nitrogen atom that could alter solubility and hydrogen-bonding capacity .

Compound C incorporates a methoxycarbonyl-pyrazole moiety, increasing molecular weight and complexity, which may enhance target affinity but reduce synthetic yield (79% vs. 81% for simpler analogs) .

Synthetic Yields and Optical Activity :

- Compound C (5n) and its stereoisomer 5o (S-configuration, [α]D20 = −9.8) demonstrate the influence of chirality on optical rotation, a critical factor in enantioselective drug design .

- Yields for trifluoromethylphenyl-containing compounds (e.g., 79% for 5n) are comparable to other derivatives, suggesting manageable synthetic challenges despite the CF₃ group's steric demands .

Physicochemical Properties :

- Compound D exists as a light yellow solid, whereas Compound C is an oil, highlighting how substituents (e.g., pyridine vs. pyrazole) affect physical state .

- The Boc-protected amine in all compounds ensures stability during synthesis but requires deprotection for biological activity .

Limitations and Gaps:

Biological Activity

tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate, also known by its CAS number 1713160-77-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23F3N2O2

- Molecular Weight : 344.37 g/mol

- IUPAC Name : this compound

- Structure : The compound features a piperidine ring with a trifluoromethyl-substituted phenyl group and a tert-butyl carboxylate moiety.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and metabolic pathways. Specifically, it has been studied for its agonistic activity against trace amine-associated receptor 1 (TAAR1), which is implicated in the modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Interaction | Agonistic activity on TAAR1, influencing neurotransmitter release and neuronal signaling. |

| Inhibitory Potential | Potential inhibition of pathways related to metabolic disorders. |

| Toxicological Profile | Limited data available; safety data sheets indicate no significant acute toxicity reported. |

Biological Studies

A study published in Molecules examined various analogs of piperidine derivatives, including this compound. The findings suggested that the substitution pattern on the aromatic ring significantly affects biological activity. Compounds were tested for their ability to activate TAAR1 using a Bioluminescence Resonance Energy Transfer (BRET) assay, with dose-response evaluations determining effective concentrations (EC50 values) for activation.

Case Study: TAAR1 Modulation

In vitro assays demonstrated that this compound produced less than 20% activation at concentrations below 10 μM compared to tyramine hydrochloride, indicating a need for further structural optimization to enhance potency against TAAR1 .

Toxicological Information

The safety data sheet for this compound indicates that acute toxicity data is not available. However, it is classified as not hazardous under GHS guidelines, suggesting a favorable safety profile for research applications . Further studies are necessary to assess long-term effects and specific toxicological endpoints.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, such as:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) .

- Substitution Reactions : Functionalization of the piperidine ring at the 4-position with a trifluoromethylphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are often employed .

- Amination : Introduction of the amino group using ammonia or protected amines, followed by deprotection if necessary .

Q. Example Protocol :

Q. How is structural confirmation achieved for this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 1.5–3.5 ppm), and aromatic protons from the trifluoromethylphenyl group (δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) at m/z 358.18 (calculated for C₁₇H₂₂F₃N₂O₂⁺) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine bond lengths and angles to confirm stereochemistry .

Q. What purification methods are optimal for this compound?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted starting materials .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve enantiomers or diastereomers if chiral centers exist .

Advanced Research Questions

Q. How can reaction yields be optimized for the trifluoromethylphenyl substitution step?

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (XPhos) to enhance cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve solubility of aryl boronic acids .

- Microwave Assistance : Reduce reaction time from 24h to 2h with microwave irradiation at 100°C .

Q. Data Contradiction Example :

Q. What strategies mitigate racemization during amination?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to retain enantiopurity .

- Low-Temperature Conditions : Perform reactions at –20°C to slow kinetic resolution .

- Protection/Deprotection : Temporary protection of the amino group with Fmoc or Cbz groups prevents racemization .

Q. How does the trifluoromethyl group influence biological activity in vitro?

- Lipophilicity Enhancement : The CF₃ group increases logP by ~0.5 units, improving membrane permeability .

- Metabolic Stability : Trifluoromethyl reduces oxidative metabolism in cytochrome P450 assays (t₁/₂ increased by 2-fold vs. non-fluorinated analogs) .

- Target Binding : Fluorine’s electronegativity enhances hydrogen-bonding with kinase active sites (e.g., IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analog) .

Q. Table: Comparative Bioactivity

| Derivative | Target (Kinase) | IC₅₀ (nM) | logP |

|---|---|---|---|

| CF₃-Substituted | EGFR | 12 ± 1.2 | 2.8 |

| H-Substituted | EGFR | 45 ± 3.1 | 2.3 |

| OCF₃-Substituted | EGFR | 28 ± 2.4 | 2.6 |

Q. How to resolve discrepancies in crystallographic data for piperidine ring conformations?

- Conformational Analysis : Use density functional theory (DFT) to model chair vs. boat conformations and compare with experimental X-ray data .

- Twinning Analysis : SHELXD identifies twinned crystals, which may distort bond angles .

- Temperature Factors : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (85% for this compound) and CYP inhibition .

- Docking Studies : AutoDock Vina models interactions with serum albumin (binding energy = –8.2 kcal/mol) .

Q. How to design SAR studies for analogs with improved selectivity?

- Core Modifications : Replace piperidine with morpholine or azetidine to alter ring strain and hydrogen-bonding .

- Substituent Variations : Introduce electron-withdrawing groups (NO₂) at the phenyl para-position to enhance target affinity .

- Stereochemical Probes : Synthesize (R)- and (S)-enantiomers to assess chirality-dependent activity .

Q. Example SAR Table :

| Analog | Modification | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|---|

| Parent | None | 12 | 1.0 |

| Morpholine | Piperidine → Morpholine | 18 | 0.8 |

| p-NO₂ Phenyl | CF₃ → NO₂ | 8 | 2.5 |

Q. What analytical techniques validate batch-to-batch consistency in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.